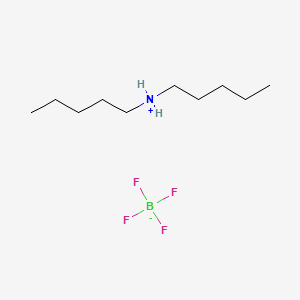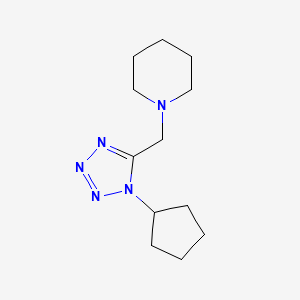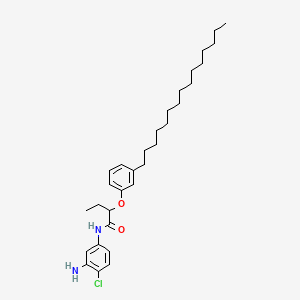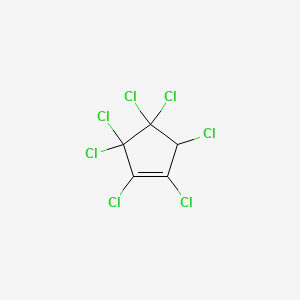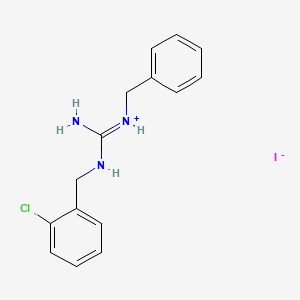
1-Benzyl-3-(2-chlorobenzyl)guanidine hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(2-chlorobenzyl)guanidine hydroiodide is a guanidine derivative known for its unique chemical structure and potential applications in various scientific fields. Guanidines are a class of compounds characterized by the presence of a functional group with the formula (R1R2N)(R3R4N)C=N-R5. This compound, specifically, features a benzyl group and a 2-chlorobenzyl group attached to the guanidine core, with hydroiodide as the counterion.
Métodos De Preparación
The synthesis of 1-benzyl-3-(2-chlorobenzyl)guanidine hydroiodide can be achieved through several methods:
One-Pot Synthesis: A sequential one-pot approach involves the reaction of N-chlorophthalimide, isocyanides, and amines.
Guanylation of Amines: This method involves the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water.
Análisis De Reacciones Químicas
1-Benzyl-3-(2-chlorobenzyl)guanidine hydroiodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions, due to the presence of the benzyl and 2-chlorobenzyl groups.
Oxidation and Reduction: The guanidine core can participate in oxidation and reduction reactions, often involving common reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Formation of Guanidines: The compound can be used as a precursor for the synthesis of other guanidine derivatives through reactions with various amines and guanylating agents.
Aplicaciones Científicas De Investigación
1-Benzyl-3-(2-chlorobenzyl)guanidine hydroiodide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-benzyl-3-(2-chlorobenzyl)guanidine hydroiodide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine core’s high basicity allows it to form stable complexes with various biological molecules, influencing their function and activity . The compound’s benzyl and 2-chlorobenzyl groups further enhance its binding affinity and specificity towards certain molecular targets .
Comparación Con Compuestos Similares
1-Benzyl-3-(2-chlorobenzyl)guanidine hydroiodide can be compared with other guanidine derivatives:
1-Benzyl-3-(2-chlorobenzyl)guanidine: Similar in structure but without the hydroiodide counterion, this compound exhibits different solubility and reactivity properties.
N,N′,N′′-Trisubstituted Guanidines: These compounds have additional substituents on the guanidine core, leading to variations in their chemical and biological activities.
Cyclic Guanidines: Compounds such as 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines have cyclic structures, which confer unique properties and applications.
Propiedades
Número CAS |
25709-20-0 |
|---|---|
Fórmula molecular |
C15H17ClIN3 |
Peso molecular |
401.67 g/mol |
Nombre IUPAC |
[amino-[(2-chlorophenyl)methylamino]methylidene]-benzylazanium;iodide |
InChI |
InChI=1S/C15H16ClN3.HI/c16-14-9-5-4-8-13(14)11-19-15(17)18-10-12-6-2-1-3-7-12;/h1-9H,10-11H2,(H3,17,18,19);1H |
Clave InChI |
DAQHLQZNJKSWED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[NH+]=C(N)NCC2=CC=CC=C2Cl.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


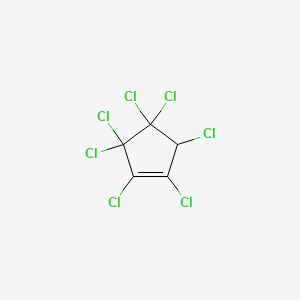


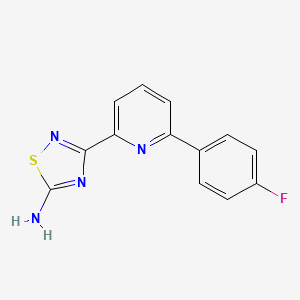
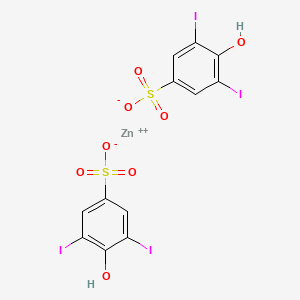
![Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate](/img/structure/B13757046.png)
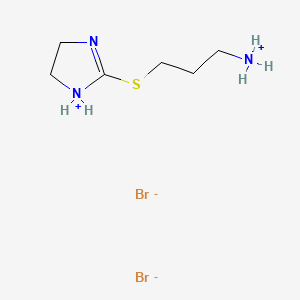
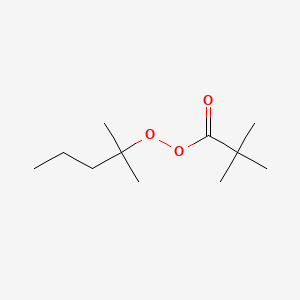
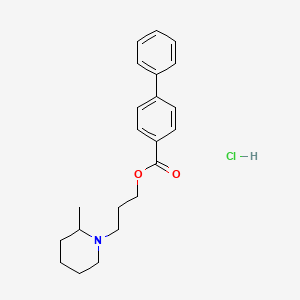
![N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide](/img/structure/B13757063.png)
